molecular formula C10H7ClO2 B1588283 Benzo[b]furan-3-ylacetyl chloride CAS No. 857283-98-8

Benzo[b]furan-3-ylacetyl chloride

Cat. No. B1588283
CAS RN: 857283-98-8
M. Wt: 194.61 g/mol
InChI Key: HDUZJCZRUHHTNW-UHFFFAOYSA-N
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Description

Benzo[b]furan-3-ylacetyl chloride is a chemical compound with the molecular formula C10H7ClO2 and a molecular weight of 194.61 . It is used for research purposes .


Synthesis Analysis

The synthesis of benzo[b]furan derivatives has been extensively studied. A review from 2011 to 2022 presents an overview of the synthesis of benzo[b]furan derivatives, accentuating their exceptional promise as anticancer, antibacterial, and antifungal agents . The synthesis involves chemical reactions such as AlCl3-mediated acylation with 3,4,5-trimethoxybenzoyl chloride in 1,2-dichloroethane at 45°C for 3.5 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring attached to an acetyl chloride group . Further structural studies of derivatives of 2- and 3-benzo[b]furancarboxylic acids have been conducted using X-ray crystallography and computational methods .


Chemical Reactions Analysis

Benzo[b]furan derivatives are synthesized through various chemical reactions. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Other methods involve the use of catalysts like ruthenium, palladium nanoparticles, and indium (III) halides .

Scientific Research Applications

Synthesis of Disubstituted Benzo[b]furans

Researchers Yue, Yao, and Larock (2005) demonstrated that 2,3-disubstituted benzo[b]furans can be prepared under mild conditions through palladium/copper-catalyzed cross-coupling, followed by electrophilic cyclization. This method is significant for the synthesis of biologically important furopyridines (Yue, Yao, & Larock, 2005).

Novel Cascade Carboxylative Annulation

Liao, Smith, Fathi, and Yang (2005) reported a novel Pd(II)-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids, a process that forms three new bonds in one step. This approach highlights an innovative method in the realm of organic synthesis (Liao, Smith, Fathi, & Yang, 2005).

Ultrasound-Promoted Synthesis

Yadav, Hussain, Ansari, Gupta, and Hajela (2013) explored an efficient ultrasound-promoted synthesis of 2,3-disubstituted benzo[b]furans using ionic liquid [bmim]BF4 at room temperature. This method demonstrates the utility of ultrasound in facilitating chemical reactions (Yadav et al., 2013).

Furan and Benzochalcogenodiazole-Based Polymers

İçli-Özkut et al. (2013) designed and synthesized furan and benzochalcogenodiazole-based monomers through a donor–acceptor approach. These polymers exhibited intriguing electrochemical and optical properties, indicating potential applications in material science (İçli-Özkut et al., 2013).

Bio-based Benzoxazines Synthesis

Wang, Sun, Liu, Sudo, and Endo (2012) synthesized fully bio-based benzoxazine monomers via a solventless method. These monomers, which include furan moieties, show potential for creating new bio-based polybenzoxazines with desirable properties (Wang et al., 2012).

Future Directions

Research on benzo[b]furan derivatives, including Benzo[b]furan-3-ylacetyl chloride, is ongoing due to their wide range of biological activities and potential therapeutic applications . Future directions may include further exploration of their synthesis, biological activities, and potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which benzo[b]furan-3-ylacetyl chloride belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may interact with a variety of biological targets.

Mode of Action

Benzofuran derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . This suggests that this compound may interact with its targets in a manner that leads to changes in cellular processes, potentially contributing to its observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that this compound influences multiple biochemical pathways, leading to downstream effects that contribute to its biological activity.

Result of Action

The biological activities of benzofuran compounds suggest that this compound may have significant effects at the molecular and cellular levels .

properties

IUPAC Name

2-(1-benzofuran-3-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUZJCZRUHHTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428737
Record name Benzo[b]furan-3-ylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

857283-98-8
Record name Benzo[b]furan-3-ylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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